![molecular formula C9H13ClN2O B1379373 1-(4-Aminopyridin-3-yl)-2-methylpropan-1-one hydrochloride CAS No. 1803597-02-5](/img/structure/B1379373.png)
1-(4-Aminopyridin-3-yl)-2-methylpropan-1-one hydrochloride
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Overview
Description
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
Pyridine derivatives can be synthesized through various methods. One common method involves the remodeling of (Aza)indole/Benzofuran skeletons . Another method involves the synthesis of piperidone derivatives .Molecular Structure Analysis
The molecular structure of pyridine derivatives can be quite diverse, depending on the specific functional groups attached to the pyridine ring .Chemical Reactions Analysis
Pyridine and its derivatives can undergo a variety of chemical reactions. For example, substituted pyridines can be synthesized via the remodeling of (Aza)indole/Benzofuran skeletons .Physical And Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can vary widely. For example, the compound 1-(4-Aminopyridin-3-yl)ethanone has a molecular weight of 136.15 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 .Scientific Research Applications
Organic Synthesis
This compound may also find applications in organic synthesis , serving as a building block or intermediate in the synthesis of more complex organic molecules. Its reactivity and functional groups make it suitable for various synthetic strategies, contributing to the synthesis of a wide range of organic compounds .
Mechanism of Action
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-(4-Aminopyridin-3-yl)-2-methylpropan-1-one hydrochloride is currently unavailable . These properties significantly impact the bioavailability of a compound, determining its therapeutic potential.
Future Directions
properties
IUPAC Name |
1-(4-aminopyridin-3-yl)-2-methylpropan-1-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c1-6(2)9(12)7-5-11-4-3-8(7)10;/h3-6H,1-2H3,(H2,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AANNLBWOHPETDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=C(C=CN=C1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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